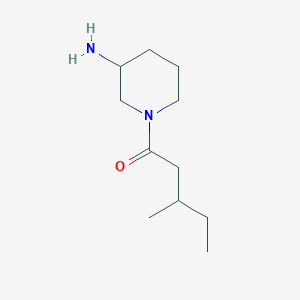

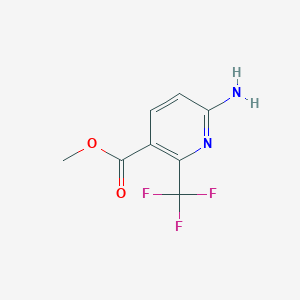

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one

説明

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Nitrogenous Compound Synthesis

Research on the deep sea derived fungus Leptosphaeria sp. SCSIO 41005 identified novel nitrogenous compounds, indicating the potential of such structures in natural product chemistry and their applications in cytotoxic and antiviral activities (Xiaowei Luo, Xuefeng Zhou, Yonghong Liu, 2018). This suggests that compounds structurally related to "1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one" could have similar biological relevance.

Biofuel Production via Microbial Fermentation

The synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, through engineered microorganisms highlights the utility of such chemical structures in biofuel production (A. Cann, J. Liao, 2009). This research underscores the broader potential of methylpentanone derivatives in sustainable energy solutions.

Antimicrobial, Antioxidant, and Cytotoxic Activities

The study on secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach identified compounds with significant antimicrobial, antioxidant, and cytotoxic activities (Jian Xiao, Qiang Zhang, Yuqi Gao, Jiang-Jiang Tang, A. Zhang, Jin-Ming Gao, 2014). This indicates the potential of structurally similar compounds for pharmaceutical applications.

Synthesis and Biological Evaluation of Aminopentanophenones

The synthesis and biological evaluation of 2-aminopentanophenones for their selective inhibitory effects on dopamine and norepinephrine transporters, with minimal effect on serotonin, suggest therapeutic potentials in addressing neurological disorders (P. Meltzer, D. Butler, J. Deschamps, B. Madras, 2006). These findings could inform the design of compounds with improved specificity and efficacy for neurological conditions.

作用機序

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a competitive inhibitor of DPP-4 . By binding to DPP-4, it prevents the enzyme from degrading incretin hormones, thereby increasing their concentration . This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from the pancreas . By preventing the degradation of incretin hormones, this compound enhances the insulinotropic effect of these hormones, leading to improved glycemic control .

Result of Action

The result of the action of this compound is an improvement in glycemic control . By increasing the levels of active incretin hormones, it enhances insulin secretion and suppresses glucagon release, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy may vary depending on the individual’s metabolic state, diet, and the presence of other medications . .

将来の方向性

特性

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)7-11(14)13-6-4-5-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCMAHKFSTCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)